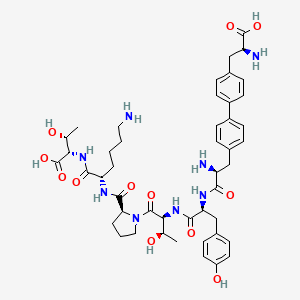![molecular formula C17H18N2O B10847097 Benzyl-[2-(1H-indol-4-yloxy)-ethyl]-amine](/img/structure/B10847097.png)
Benzyl-[2-(1H-indol-4-yloxy)-ethyl]-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-[2-(1H-indol-4-yloxy)-ethyl]-amine is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many synthetic drug molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-[2-(1H-indol-4-yloxy)-ethyl]-amine typically involves the reaction of an indole derivative with a benzyl halide under basic conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst . The resulting indole can then be further functionalized to introduce the benzyl and ethylamine groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis followed by subsequent functionalization steps. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used include phenylhydrazine, ketones, benzyl halides, and suitable bases and acids for catalysis .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or ethylamine groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Benzyl-[2-(1H-indol-4-yloxy)-ethyl]-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl-[2-(1H-indol-4-yloxy)-ethyl]-amine involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may interact with enzymes or receptors involved in cell signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid containing an indole moiety.
Lysergic acid diethylamide (LSD): A psychoactive compound with an indole structure.
Uniqueness: Benzyl-[2-(1H-indol-4-yloxy)-ethyl]-amine is unique due to its specific functional groups and the combination of benzyl and ethylamine moieties attached to the indole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H18N2O |
|---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
N-benzyl-2-(1H-indol-4-yloxy)ethanamine |
InChI |
InChI=1S/C17H18N2O/c1-2-5-14(6-3-1)13-18-11-12-20-17-8-4-7-16-15(17)9-10-19-16/h1-10,18-19H,11-13H2 |
InChI Key |
ZEHDEZWEFBOGNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCCOC2=CC=CC3=C2C=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


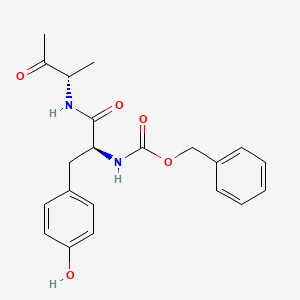
![3-(9,11-Dihydroxy-8-methyl-5-oxo-5,10,11,11a-tetrahydro-1h-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl)prop-2-enamide](/img/structure/B10847023.png)
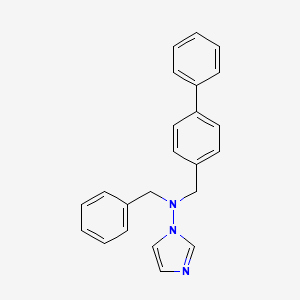
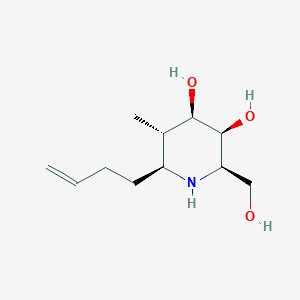
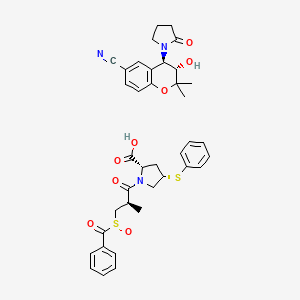
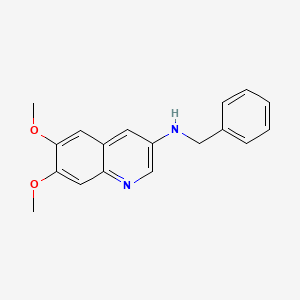
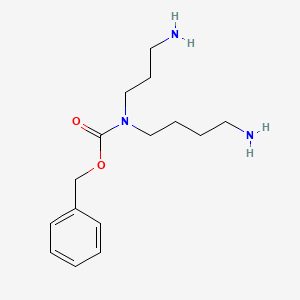
![Benzyl-[2-(1H-indazol-4-yloxy)-ethyl]-amine](/img/structure/B10847050.png)
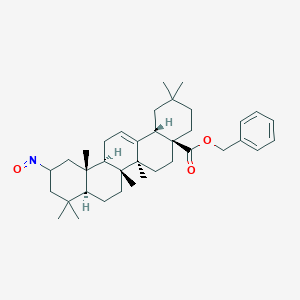
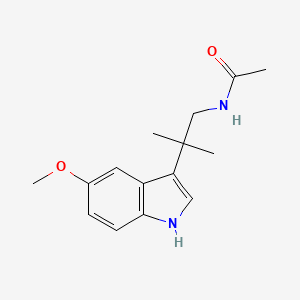
![Benzyl-methyl-[1-(1H-pyrrol-2-yl)-vinyl]-amine](/img/structure/B10847085.png)

